molecular formula C7H11F3O2 B2509352 3-Ethyl-5,5,5-trifluoropentanoic acid CAS No. 1368185-99-2

3-Ethyl-5,5,5-trifluoropentanoic acid

Cat. No.: B2509352
CAS No.: 1368185-99-2
M. Wt: 184.158
InChI Key: ZDFPCPUBMRANBV-UHFFFAOYSA-N
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Description

3-Ethyl-5,5,5-trifluoropentanoic acid is a specialized organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group is a common strategy in pharmaceutical development, as it can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity . This makes such compounds valuable for creating analogs of bioactive molecules and for the synthesis of more complex, fluorinated compounds. As a pentanoic acid derivative, it is particularly useful in the synthesis of various heterocycles and as a side chain in peptide mimetics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-5,5,5-trifluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-2-5(3-6(11)12)4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFPCPUBMRANBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Building Block Chemistry:research Would Explore Efficient Synthetic Routes to 3 Ethyl 5,5,5 Trifluoropentanoic Acid and Its Derivatives. Its Structural Analogs, Such As Ethyl 5,5,5 Trifluoro 3 Oxopentanoate, Are Used As Precursors in More Complex Chemical Syntheses.achemblock.comsimilarly, This Acid Could Serve As a Valuable Starting Material for Creating:

Fluorinated Polymers: Incorporating the acid into polymer backbones could create materials with tailored surface properties, chemical resistance, or thermal stability.

Bioactive Molecules: The acid could be used to introduce the trifluoromethyl group into larger molecules being investigated as potential pharmaceuticals or agrochemicals. The ethyl group provides a specific steric and lipophilic profile that can be used to fine-tune interactions with biological targets.

Biological and Medicinal Chemistry Applications:research into Analogs Like 5,5,5 Trifluorovaleric Acid an Alternative Name for 5,5,5 Trifluoropentanoic Acid Has Shown Its Use in the Fluorination of Cell Surfaces Through Metabolic Pathways.chemicalbook.comthis Suggests That 3 Ethyl 5,5,5 Trifluoropentanoic Acid Could Be Investigated For:

Enzyme Inhibition Studies: The combination of a carboxylic acid (which can mimic natural substrates) and a trifluoromethyl group makes it a candidate for an enzyme inhibitor. The -CF3 group can act as a stable mimic of other chemical groups or interact strongly with active sites.

Metabolic Labeling and Probes: The fluorine atoms could be used as a probe for ¹⁹F NMR spectroscopy, a powerful technique for studying how molecules interact with biological systems without the background noise present in proton NMR.

Materials Science:the Unique Properties Conferred by the Trifluoromethyl Group Are of Great Interest in Materials Science. Research Could Explore the Use of 3 Ethyl 5,5,5 Trifluoropentanoic Acid in the Development Of:

Strategies for the Construction of the Trifluoropentanoic Acid Scaffold

The synthesis of the trifluoropentanoic acid scaffold, the foundational structure of 3-Ethyl-5,5,5-trifluoropentanoic acid, can be approached through various routes, including the modification of existing acids and the transformation of precursor molecules.

Direct Esterification Routes from Related Trifluoropentanoic Acids

Direct esterification, a fundamental reaction in organic chemistry, provides a straightforward method for modifying trifluoropentanoic acids into their corresponding esters. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org

The mechanism for this reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com It proceeds through several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the trifluoropentanoic acid, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. youtube.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. libretexts.org

Because the reaction is reversible, its yield can be maximized by applying Le Châtelier's principle. This is typically achieved by using a large excess of the alcohol or by removing water as it is formed. libretexts.org This method is versatile and can be used to synthesize a variety of esters from a single carboxylic acid precursor, as illustrated in the table below.

Table 1: Examples of Esters Derived from Trifluoropentanoic Acid via Direct Esterification

Alcohol Reactant Resulting Ester Product
Methanol Methyl 5,5,5-trifluoropentanoate
Ethanol Ethyl 5,5,5-trifluoropentanoate
Propanol Propyl 5,5,5-trifluoropentanoate
Isopropanol Isopropyl 5,5,5-trifluoropentanoate

Precursor Transformations for Trifluoropentanoic Acid Synthesis

Constructing the carbon backbone of trifluoropentanoic acids often involves the strategic transformation of precursor molecules. These methods build the desired scaffold by forming new carbon-carbon bonds. One such approach involves multicomponent domino reactions, which allow for the assembly of complex molecules from simple starting materials in a single pot. For instance, ethyl trifluoropyruvate can react with methyl ketones and amino alcohols to create complex heterocyclic structures containing a trifluoromethyl group. nih.gov

Another strategy involves the acid-catalyzed cyclization of precursors like methyl 5,5,5-trifluoro-4-oxopentanoate with amino alcohols, demonstrating how a trifluorinated linear chain can be elaborated into a more complex cyclic scaffold. nih.gov The synthesis of the core trifluoropentanoic acid structure can also be envisioned through C-acylation reactions, where an acyl group is added to a precursor molecule using a strong acid catalyst like trifluoromethanesulfonic acid. mdpi.com These methods highlight the importance of fluorinated building blocks in constructing the final molecular architecture.

Asymmetric Synthesis of Chiral Fluorinated Amino Acid Analogs (e.g., 2-amino-5,5,5-trifluoropentanoic acid)

The synthesis of enantiomerically pure fluorinated amino acids, such as 2-amino-5,5,5-trifluoropentanoic acid, is of significant interest due to their potential applications. Asymmetric synthesis techniques are crucial for obtaining the desired single stereoisomer.

Dynamic Kinetic Resolution (DKR) Approaches

Dynamic Kinetic Resolution (DKR) is a powerful technique for converting a racemic mixture of chiral compounds into a single, enantiomerically pure product, potentially achieving yields close to 100%. This method combines the rapid, continuous racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other.

In the context of 2-amino-5,5,5-trifluoropentanoic acid, DKR has been successfully employed to produce the enantiomerically pure (S)-form. This approach is considered a practical solution for larger-scale synthesis.

The stereochemical outcome in DKR is governed by a thermodynamic control process, which involves a complex interplay between different elements of chirality. The core of the mechanism relies on creating a system where the two enantiomers of the starting material are in rapid equilibrium while a chiral reagent or catalyst selectively reacts with one of them.

This process can be conceptualized as follows:

A racemic mixture of the amino acid is converted into a pair of diastereomeric intermediates by reaction with a chiral auxiliary or catalyst.

These diastereomers can interconvert under the reaction conditions, allowing the less reactive diastereomer to be converted into the more reactive one.

A subsequent irreversible step selectively transforms the more reactive diastereomer into the desired product.

The efficiency of stereochemical control depends on the relative rates of racemization and reaction. For a successful DKR, the rate of racemization of the starting material must be significantly faster than the rate of the stereoselective reaction.

A key element in the successful application of DKR for amino acid synthesis is the use of chiral metal complexes. Tridentate Ni(II) Schiff base complexes have proven to be particularly effective for the asymmetric synthesis of α-amino acids. These complexes act as chiral auxiliaries, directing the stereochemical outcome of the reaction.

The design of these ligands is crucial for achieving high diastereoselectivity. The general structure involves a central Ni(II) ion coordinated to a Schiff base ligand derived from a chiral amino acid (like proline) and an amino acid substrate (like glycine or, in this case, racemic 2-amino-5,5,5-trifluoropentanoic acid).

The alkylation of these chiral Ni(II) complexes of glycine Schiff bases is a well-established method for the asymmetric synthesis of various α-amino acids. The chiral environment created by the ligand, which often includes a bulky substituent, sterically hinders one face of the complex, leading to a highly selective reaction on the other face. This results in a high thermodynamically controlled diastereoselectivity. For the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, trichloro-substituted ligands have been utilized effectively.

Table 2: Key Features of Chiral Ni(II) Schiff Base Complexes in Asymmetric Synthesis

Feature Description Role in Stereocontrol
Central Metal Ion Nickel (II) Acts as a template, holding the ligand and substrate in a rigid conformation.
Schiff Base Ligand Formed from a chiral amine (e.g., from (S)-proline) and a benzophenone derivative. Provides the chiral environment necessary for stereoselective transformation.
Substrate Racemic α-amino acid (e.g., 2-amino-5,5,5-trifluoropentanoic acid). Binds to the Ni(II) center, forming a diastereomeric complex.
Bulky Substituents Often incorporated into the benzophenone part of the ligand. Creates steric hindrance that directs incoming reagents to one face of the complex, enhancing selectivity.

Alkylation Reactions of Chiral Glycine Equivalents

A leading methodology for the asymmetric synthesis of α-amino acids, including fluorinated variants, involves the alkylation of chiral glycine equivalents. nih.gov This approach offers a high degree of control over the stereochemistry of the final product.

The use of square-planar Ni(II) complexes of Schiff bases derived from glycine and a chiral tridentate ligand is a well-established and highly effective method for preparing a wide variety of custom-made α-amino acids. researchgate.netnih.govnih.gov In this system, the Ni(II) complex serves as a chiral glycine equivalent. The core structure consists of a tridentate ligand, often derived from an amino acid like proline, which coordinates to the nickel center along with a glycine molecule, forming a Schiff base. researchgate.net

The methylene (B1212753) group of the glycine moiety is activated, allowing it to be deprotonated by a base to form a nucleophilic carbanion. This nucleophile can then react with an electrophile, such as an alkyl halide (e.g., 3,3,3-trifluoropropyl iodide), in an alkylation reaction. researchgate.netchemrxiv.org This process introduces a new side chain onto the glycine backbone. Following the alkylation step, the complex is disassembled, typically under acidic conditions, to release the desired α-amino acid, and the chiral auxiliary can often be recovered. nih.govacs.org This methodology has proven to be a versatile and powerful tool for synthesizing a diverse range of fluorinated amino acids on a gram scale. researchgate.netbeilstein-journals.orgchemrxiv.orgchemrxiv.org

Table 1: Alkylation of Chiral Ni(II) Complex for Synthesis of Fluorinated Amino Acid Derivatives

Alkylating Agent (Electrophile)BaseSolventDiastereomeric Excess (de)Final Enantiomeric Excess (ee)Reference
3,3-Difluoropropyl iodideNaHDMF>90%99% chemrxiv.org
3,3,3-Trifluoropropyl iodideNaHDMF>92%96% chemrxiv.org
3,3-Difluorobutyl iodideNaHDMF>90%99% beilstein-journals.org
3,3,3-Trifluorobutyl iodideNaHDMF>90%99% beilstein-journals.org

The stereochemical outcome of the alkylation reaction is effectively controlled by the chiral ligand coordinated to the Ni(II) center. nih.gov This ligand, often referred to as a chiral auxiliary, creates a chiral environment that directs the incoming electrophile to attack the glycine carbanion from a specific face. wikipedia.org This results in the preferential formation of one diastereomer of the alkylated complex.

The high diastereoselectivity observed in these reactions is typically under thermodynamic control, meaning the reaction favors the formation of the most stable diastereomeric product. nih.gov This thermodynamic preference allows for the achievement of high diastereomeric purities, often exceeding 90% de. beilstein-journals.orgchemrxiv.org After the removal of the chiral auxiliary, this high diastereoselectivity translates directly into high enantioselectivity for the final amino acid product, with enantiomeric excess values frequently greater than 94-99% ee. researchgate.netbeilstein-journals.orgchemrxiv.org The choice of chiral auxiliary, such as those derived from L-proline, is crucial for achieving this high level of stereocontrol. nih.govbioorganica.com.ua

Enzymatic Resolution Strategies for Fluorinated Amino Acids

Enzymatic kinetic resolution offers a complementary approach for obtaining enantiomerically pure fluorinated amino acids and their derivatives. researchgate.netmpg.de This strategy relies on the ability of enzymes, particularly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.govalmacgroup.com

For instance, the hydrolysis of racemic esters of fluorinated amino acids or carboxylic acids is a common application of this technique. nih.govmdpi.com Lipases such as Burkholderia cepacia lipase (lipase PSIM) have been shown to be highly effective in the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. nih.gov In a typical resolution, the enzyme will hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (e.g., the (R)-enantiomer) remains as the unreacted ester. nih.govmdpi.com This process allows for the separation of the two enantiomers, both of which can be isolated with excellent enantiomeric purity (often ≥99% ee) and in good chemical yields. nih.gov This method is valued for its mild reaction conditions and high selectivity, making it an attractive strategy for producing chiral fluorinated building blocks. nih.govalmacgroup.com

Table 2: Lipase-Catalyzed Resolution of Fluorinated β-Amino Carboxylic Esters

Racemic Substrate (Ester Hydrochloride)EnzymeProduct 1: (S)-Amino AcidProduct 2: (R)-Amino EsterReference
Yield / ee Yield / ee
(±)-3-(4-Fluorophenyl)-3-aminopropanoateLipase PSIM48% / >99%49% / >99% nih.gov
(±)-3-(3-Fluorophenyl)-3-aminopropanoateLipase PSIM49% / >99%48% / >99% nih.gov
(±)-3-(2-Fluorophenyl)-3-aminopropanoateLipase PSIM48% / >99%48% / >99% nih.gov

Emerging Synthetic Routes to Fluorinated Carboxylic Acids

Recent advancements in synthetic organic chemistry have led to the development of novel and powerful methods for the synthesis of fluorinated molecules, including carboxylic acids. These emerging routes often provide more direct and efficient pathways to target compounds.

Radical Trifluoromethylation Protocols

Radical trifluoromethylation has become a prominent strategy for introducing the trifluoromethyl (CF₃) group into organic molecules. acs.org A particularly innovative approach is decarboxylative trifluoromethylation, which enables the direct conversion of an aliphatic carboxylic acid to the corresponding trifluoromethyl-containing compound. acs.orgnih.gov

This transformation is frequently achieved through the combination of photoredox and copper catalysis. acs.orgnih.gov In this dual catalytic system, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process that leads to the formation of a carboxyl radical from the starting carboxylic acid. nih.govnih.gov This radical readily undergoes decarboxylation (loss of CO₂) to generate an alkyl radical. nih.gov The alkyl radical is then trapped by a copper(II)-CF₃ species to form the desired C(sp³)–CF₃ bond and regenerate the active copper(I) catalyst. nih.gov This methodology is distinguished by its mild reaction conditions and remarkable tolerance for a wide range of functional groups, making it highly suitable for the late-stage functionalization of complex molecules and valuable in drug discovery. acs.orgnih.govnih.gov

Michael Addition Reactions for Fluorinated Systems

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a significant and versatile strategy for carbon-carbon bond formation in the synthesis of organofluorine compounds. researchgate.netwikipedia.org This method's importance is underscored by its atom economy and its utility in creating complex molecular architectures under mild conditions. wikipedia.org In the context of synthesizing fluorinated molecules, the fluorinated components can act as either the Michael donor or the Michael acceptor, greatly expanding the diversity of accessible structures. researchgate.net

The presence of fluorine atoms or trifluoromethyl groups in Michael acceptors significantly influences their reactivity. These electron-withdrawing groups activate the carbon-carbon double bond, making it more susceptible to nucleophilic attack. researchgate.net For instance, trifluoromethylated unsaturated carbonyl compounds have been successfully employed in sulfa-Michael additions under catalyst-free and mild conditions. researchgate.net This enhanced reactivity is attributed to the simultaneous activation by both π-electron-withdrawing groups (like carbonyls) and the potent σ-electron-withdrawing trifluoromethyl group. researchgate.net

A variety of fluorinated Michael donors have been developed. Notably, the enantioselective addition of 1-fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones has been achieved using cinchona alkaloids as catalysts. researchgate.net While fluorinated Michael acceptors typically contain a single fluorine atom or a trifluoromethyl group, there are also examples of gem-difluoroalkenes serving as effective Michael acceptors. researchgate.net

One-pot procedures combining fluorination with Michael additions have been developed for the efficient synthesis of α-fluoro-β-ketoesters and α-fluoro-1,3-diketones from 1,3-dicarbonyl compounds. rsc.org These methods, often enhanced by microwave heating, offer high efficiency and atom economy. rsc.org Furthermore, asymmetric synthesis strategies have been employed to create chiral fluorinated compounds. For example, a tandem aza-Michael reaction followed by an intramolecular Michael addition has been used to produce fluorinated 1,4-dihydropyridines as single diastereoisomers. acs.org

Table 1: Examples of Michael Addition Reactions in Fluorinated Systems

Michael DonorMichael AcceptorProduct TypeKey Features
1-Fluorobis(phenylsulfonyl)methaneα,β-Unsaturated ketonesFluorinated KetonesEnantioselective addition catalyzed by cinchona alkaloids. researchgate.net
1,3-Dicarbonyl compounds(In-situ generated α-fluoro acceptor)Acyclic and cyclic α-fluoro-β-ketoesters and α-fluoro-1,3-diketonesOne-pot fluorination-Michael addition sequence. rsc.org
(R)-(+)-Allyl p-tolyl sulfoxide / Fluorinated nitrilesAlkyl propiolatesFluorinated 1,4-dihydropyridinesAsymmetric tandem aza-Michael/intramolecular Michael addition. acs.org
Various Nucleophilesgem-Difluorovinyl and trifluorovinyl acceptorsStereoselective adductsHigh stereoselectivity observed in the addition. researchgate.net

Catalytic C-C Coupling Methodologies in Fluorinated Compound Synthesis

The formation of carbon-carbon bonds via the activation of historically inert carbon-fluorine (C-F) bonds has become a important area of research in synthetic organic chemistry. acs.org Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of fluorinated organic compounds by enabling the functionalization of aryl fluorides, gem-difluorovinyl, and trifluoromethyl compounds. acs.org

One of the earliest examples of this methodology is the nickel-catalyzed cross-coupling of alkyl Grignard reagents with aryl fluorides. acs.org More recent advancements have seen the development of highly selective Csp2-Csp3 bond construction through the nickel-catalyzed Kumada-Tamao-Corriu cross-coupling between aryl fluorides and alkyl Grignard reagents. researchgate.net The use of specific ligands, such as N-heterocyclic carbenes or heteroatom-substituted secondary phosphine oxides, has enabled these reactions to proceed even at room temperature. acs.orgresearchgate.net

Beyond Grignard reagents, other nucleophiles have been successfully employed. For instance, nickel catalysis can facilitate the cross-coupling of aryl fluorides with dialkyl phosphonates. researchgate.net Furthermore, the α-arylation of zinc enolates with polyfluorinated arenes provides a direct route to fluorinated α-aryl amides and carboxylic acids. acs.org Silylboronate-mediated cross-coupling reactions have also been developed for the reaction of organic fluorides with allenes, leading to the construction of sterically demanding all-carbon quaternary centers. researchgate.net

Palladium-catalyzed cross-coupling reactions have also shown utility in the synthesis of fluorinated compounds, particularly with perfluoro organic compounds. mdpi.com A notable strategy involves a base-free cross-coupling of tetrafluoroethylene (TFE) with arylboronates, where a trifluorovinyl palladium(II) fluoride intermediate is key. mdpi.com This approach has been extended to the reaction of vinylidene fluoride and hexafluoropropylene with arylboronates. mdpi.com The synergistic effect of a Pd(0) catalyst and lithium iodide has also enabled the cross-coupling of the highly unreactive hexafluorobenzene with diarylzinc compounds. mdpi.com

The primary challenge in transition-metal-catalyzed C-F bond formation is the reductive elimination step. nih.gov The high electronegativity and small size of fluorine create a highly polarized metal-fluorine bond, which can hinder the orbital overlap required for C-F bond formation. nih.gov The development of metal complexes capable of undergoing this crucial step has been central to the recent successes in catalytic fluorination. nih.gov

Table 2: Overview of Catalytic C-C Coupling Reactions for Fluorinated Compounds

Catalyst SystemSubstratesProduct TypeKey Features
Nickel / N-heterocyclic carbene ligandAryl fluorides, Aryl Grignard reagentsArylated compoundsSelective activation of aromatic C-F bonds over C-H bonds. researchgate.net
Nickel / Diaminophosphine oxide ligandAryl fluorides, Aryl Grignard reagentsArylated compoundsReaction proceeds at room temperature. acs.org
Palladium(0) / PiPr3Vinylidene fluoride, Arylboronates1-(1-Fluorovinyl)naphthaleneBase-free cross-coupling reaction. mdpi.com
Palladium(0) / Lithium IodideHexafluorobenzene, Diarylzinc compoundsPerfluorinated aryl compoundsFirst Pd(0)-catalyzed cross-coupling of C6F6. mdpi.com
Silylboronate-mediatedOrganic fluorides, Allenesα-Ethynyl-containing all-carbon quaternary centersCatalyst-free silyl-radical-relay reaction. researchgate.net

Electrochemical Fluorination Techniques and Challenges

Electrochemical fluorination (ECF) is a fundamental method in organofluorine chemistry for preparing fluorocarbon-based compounds. wikipedia.org This electrosynthesis approach offers advantages over traditional methods that use hazardous reagents like fluorine gas, including reduced toxicity and potentially greater sustainability. wikipedia.orgnumberanalytics.com The core of the process involves the anodic oxidation of a fluoride ion source to generate a highly reactive fluorinating species, which then reacts with the organic substrate. numberanalytics.com

Two primary commercialized ECF processes are the Simons process and the Phillips Petroleum process. wikipedia.org The Simons process, developed in the 1930s, involves the electrolysis of an organic compound dissolved in hydrogen fluoride. wikipedia.org This method is used to produce perfluorinated amines, ethers, and carboxylic and sulfonic acids (as their corresponding acyl and sulfonyl fluorides). wikipedia.org The Phillips Petroleum process is similar but is typically applied to volatile hydrocarbons and chlorohydrocarbons, using porous graphite anodes in molten potassium fluoride-hydrogen fluoride (KHF2). wikipedia.org

While electrochemical perfluorination is well-established, selective partial fluorination has been more challenging to develop. acs.org This is primarily due to the low nucleophilicity of fluoride ions and anode passivation, which can impede the electrolysis process. acs.org Selective mono- and difluorination are typically achieved in aprotic solvents containing fluoride salts. acs.org The choice of the supporting fluoride salt and the electrolytic solvent is critical for achieving efficient and selective fluorination. acs.org Organic salts like (C2H5)3N:3HF are often used as a fluoride source in organic media such as acetonitrile (B52724). wikipedia.org

Several factors influence the outcome of electrochemical fluorination, including:

Electrolyte Composition: Affects the availability of fluoride ions and the solution's conductivity. numberanalytics.com

Electrode Material: The anode and cathode materials are crucial for the efficiency and selectivity of the reaction. numberanalytics.com Nickel-plated anodes are common in the Simons process. wikipedia.org

Potential and Current Density: These parameters control the rate of fluorination and the formation of byproducts. numberanalytics.com

Solvent Stability: The solvent must be stable against anodic oxidation, especially given the high oxidation potentials of many substrates. rsc.org

Despite its utility, electrochemical fluorination faces several challenges. These include the need for more efficient and selective fluorinating agents, the development of more sustainable electrolytes, and the scalability of the process for industrial applications. numberanalytics.com Anode passivation remains a significant hurdle in selective fluorination. acs.org Future developments may focus on new electrochemical cell designs, novel fluorinating agents, and the application of this technique to new areas, such as the synthesis of fluorinated nanomaterials. numberanalytics.com

Table 3: Comparison of Electrochemical Fluorination (ECF) Processes

ProcessTypical SubstratesFluorine SourceAnode MaterialKey Characteristics
Simons Process Amines, ethers, carboxylic acids, sulfonic acidsHydrogen Fluoride (HF)Nickel-platedProduces perfluorinated compounds. wikipedia.org
Phillips Petroleum Process (CAVE) Volatile hydrocarbons, chlorohydrocarbonsMolten Potassium Fluoride in HF (KHF2)Porous GraphiteApplied to volatile starting materials. wikipedia.org
Selective ECF in Organic Media Various organic compoundsOrganic salts of fluoride (e.g., (C2H5)3N:3HF)Various (e.g., Platinum)Aims for mono- or difluorination; challenged by anode passivation. wikipedia.orgacs.org

Derivatization Reactions for Research Applications

Derivatization of the carboxylic acid group is fundamental for modifying the compound's properties or preparing it for further synthetic steps, such as peptide synthesis or chromatography.

While this compound itself does not have an amino group to protect, it can be coupled to an amino acid or peptide. In such a scenario, the protection of the amine functionality of the coupling partner is crucial. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used, base-labile amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgchempep.com Its stability in acidic conditions and ease of removal with a weak base like piperidine make it highly compatible with many synthetic workflows. wikipedia.org

The introduction of an Fmoc group typically involves reacting an amine with reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org The reaction with Fmoc-OSu is often preferred due to more controllable conditions and fewer side reactions. The general procedure involves dissolving the amino acid in a solution of water and a weak base, such as sodium bicarbonate, cooling the mixture, and then slowly adding the Fmoc reagent.

This strategy is foundational in the synthesis of complex fluorinated amino acids and peptides. nih.gov The Fmoc group's strong UV absorbance is an added advantage, allowing for the real-time monitoring of the synthesis process. chempep.com

Table 1: Common Reagents for Fmoc Protection

Reagent Full Name Common Abbreviation
Fmoc-Cl Fluorenylmethyloxycarbonyl chloride Fmoc-Cl
Fmoc-OSu 9-Fluorenylmethylsuccinimidyl carbonate Fmoc-OSu
Fmoc-N3 9-Fluorenylmethyloxycarbonyl azide Fmoc-N3

Data sourced from multiple references. wikipedia.orgorganic-chemistry.org

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are fundamental derivatives for various applications.

Esterification: The formation of esters, such as ethyl 5,5,5-trifluoropentanoate, can be achieved through standard acid-catalyzed esterification with the corresponding alcohol. chemicalbook.com More specialized methods have been developed for the selective esterification of acids, which can be complex. nih.gov For instance, the use of orthoesters as alkoxy group donors in the presence of an acid catalyst provides an efficient route to ester formation. nih.gov Dicyclohexylcarbodiimide (DCC) is another common reagent used to promote the formation of esters from carboxylic acids and alcohols in organic solvents. nih.govthermofisher.com

Amidation: The synthesis of amides from carboxylic acids is a cornerstone of organic and medicinal chemistry. escholarship.orgnih.gov Direct amidation can be challenging, but methods involving activating the carboxylic acid, for instance by converting it to an acid halide, are common. nih.gov A modern approach for synthesizing N-trifluoromethyl amides from carboxylic acid halides or esters involves a one-pot reaction with isothiocyanates in the presence of silver fluoride (AgF). escholarship.orgnih.govresearchgate.net This method proceeds under mild conditions at room temperature and demonstrates a broad scope, allowing for the creation of previously inaccessible N-CF3 amide structures. escholarship.orgnih.gov The reaction involves the desulfurization of the isothiocyanate by AgF, followed by acylation to yield the final N-trifluoromethyl amide. escholarship.org

Hydrolytic Stability and Pathways of Fluorinated Carboxylic Acid Precursors

The stability of precursors, particularly amides, and the degradation pathways of related fluorinated acids are critical for understanding the lifecycle and environmental impact of these compounds.

N-difluoromethyl (N-CF2H) and N-trifluoromethyl (N-CF3) amides can serve as precursors to their corresponding carboxylic acids, though their stability can be challenging. The amide bond formation with N-CF2H or N-CF3 amines is often difficult under standard acidic or basic conditions. acs.org However, once formed, the hydrolysis of these amides can be a route to the parent carboxylic acid. The stability of N-CF2H compounds has been noted to be robust, allowing for various chemical transformations. acs.orgresearchgate.net In some synthetic routes involving fluorinated amides, competing hydrolysis reactions can occur, affecting the yield of the desired product. acs.org For example, during the synthesis of N-CF2H amides, competing hydrolysis was observed as a side reaction. acs.org

While this compound is not a perfluorinated carboxylic acid (PFCA), studies on PFCAs like perfluorooctanoic acid (PFOA) offer insights into the potential environmental behavior of fluorinated acids. The carbon-fluorine (C-F) bond is exceptionally strong, making these compounds resistant to natural degradation. encyclopedia.pub

Research on PFCA degradation has focused on advanced oxidation and reduction processes. Photodegradation using vacuum ultraviolet (VUV) light at 185 nm has been shown to be effective. researchgate.net The mechanism involves an initial decarboxylation of the PFCA, forming a radical that then reacts with water to yield a shorter-chain PFCA and a fluoride ion. researchgate.net This process occurs stepwise, with PFOA degrading sequentially to shorter-chain acids like perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and so on. encyclopedia.pubresearchgate.net

Reductive degradation using hydrated electrons (e_aq^-) is another pathway. acs.orgnih.gov For perfluoroalkyl ether carboxylic acids (PFECAs), degradation can proceed via cleavage of the ether C-O bond, C-C bond cleavage (including decarboxylation), or direct C-F bond cleavage. acs.org The presence of ether linkages can alter degradation behavior compared to traditional PFCAs by promoting cleavage at the C-O bond, which can lead to more complete defluorination. acs.orgnih.gov

Table 2: Degradation Products of Perfluorooctanoic Acid (PFOA)

Degradation Method Initial Compound Key Intermediates / Products
Photochemical PFOA (C8) Perfluoroheptanoic acid (PFHpA, C7), Perfluorohexanoic acid (PFHxA, C6), Perfluoropentanoic acid (PFPeA, C5), Perfluorobutanoic acid (PFBA, C4), Fluoride ions, CO2

Data sourced from multiple references. encyclopedia.pubresearchgate.netmdpi.com

Catalytic Processes and Mechanistic Investigations Involving Related Fluorinated Compounds

Catalysis is essential for the efficient and selective synthesis of fluorinated molecules. Mechanistic studies provide a deeper understanding of these complex reactions.

Palladium-catalyzed nucleophilic fluorination is an important method for creating C-F bonds. chemrxiv.orgchemrxiv.org Mechanistic studies on the fluorination of cyclic vinyl triflates revealed that the reaction can be complicated by the formation of undesired regioisomers due to the generation of palladium-cyclohekyne intermediates. chemrxiv.orgchemrxiv.org However, the addition of an additive like TESCF3 was found to significantly improve both the yield and regioselectivity. chemrxiv.orgchemrxiv.org The additive facilitates the formation of a cis-palladium complex that readily undergoes reductive elimination to provide the desired vinyl fluoride product, avoiding the problematic cyclohexyne pathway. chemrxiv.orgchemrxiv.org

Copper-catalyzed fluorination has also been the subject of detailed mechanistic investigation. acs.org Studies on the fluorination of diaryliodonium salts using a combination of density functional theory (DFT) calculations and experiments suggest a Cu(I)/Cu(III) catalytic cycle. The rate-limiting step is proposed to be the oxidation of a Cu(I) species to a cis-Ar(F)Cu(III) intermediate. acs.org The subsequent reductive elimination to form the aryl-fluoride bond is computationally shown to be a very rapid process. acs.org These studies highlight how reaction conditions, such as the concentration of the fluoride source, can be tuned to favor the catalytic pathway over uncatalyzed background reactions. acs.org

Furthermore, fluorine itself plays a key role in mechanistic enzymology. The 19F nucleus is NMR-active, allowing chemists to monitor the fate of fluorinated inhibitors or substrates as they interact with enzymes. nih.gov Appropriately designed fluorinated compounds can act as "transition state analogues," forming stable complexes with target enzymes and providing valuable insights into the enzyme's mechanism of action. nih.gov

Advanced Analytical Characterization Techniques for Fluorinated Pentanoic Acid Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise structure of 3-Ethyl-5,5,5-trifluoropentanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its covalent bonding, functional groups, and the electronic environment of specific nuclei can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine atoms, complementing the standard ¹H and ¹³C NMR analyses. alfa-chemistry.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of hydrogen atoms and their neighboring environments. For this compound, distinct signals are expected for the carboxylic acid proton, the methine proton at the chiral center, and the various methylene (B1212753) and methyl protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this molecule would show signals for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the ethyl group and the pentanoic acid backbone. The carbon signals are often split by coupling to adjacent fluorine atoms (C-F coupling).

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it exceptionally useful for identifying fluorinated motifs. alfa-chemistry.com In this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are equivalent and would produce a single signal. The chemical shift of this signal is characteristic of the -CF₃ group's position beta to a chiral center and gamma to a carboxylic acid. alfa-chemistry.com

The following table summarizes the expected NMR data for this compound based on its structure.

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity Assignment
¹H~10-12Singlet (broad)-COOH
¹H~2.5-2.8Multiplet-CH(CH₂CH₃)-
¹H~2.3-2.6Multiplet-CH₂COOH
¹H~2.1-2.4Multiplet-CH₂CF₃
¹H~1.4-1.7Multiplet-CH(CH₂CH₃)-
¹H~0.8-1.0Triplet-CH₂CH₃
¹³C~175-180Singlet-COOH
¹³C~125-130Quartet-CF₃
¹³C~35-45Singlet-CH(CH₂CH₃)-
¹³C~35-42Singlet-CH₂COOH
¹³C~30-38Quartet-CH₂CF₃
¹³C~25-30Singlet-CH(CH₂CH₃)-
¹³C~10-15Singlet-CH₂CH₃
¹⁹F~ -60 to -75 (vs. CFCl₃)Triplet-CF₃

Note: Predicted values are based on standard chemical shift ranges and coupling patterns. Actual experimental values may vary depending on solvent and other conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid and trifluoromethyl groups.

Key expected absorption bands are detailed in the table below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad, Strong
C-H stretch (Alkyl)2850-3000Medium
C=O stretch (Carboxylic Acid)1700-1725Strong
C-F stretch (Trifluoromethyl)1100-1350Very Strong
C-O stretch (Carboxylic Acid)1210-1320Medium
O-H bend (Carboxylic Acid)920-950Medium, Broad

Mass Spectrometry (MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition (with High-Resolution Mass Spectrometry, HRMS) of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. For short-chain carboxylic acids, common fragmentation includes the loss of hydroxyl (-OH) and carboxyl (-COOH) groups. libretexts.org

For this compound (Molecular Formula: C₇H₁₁F₃O₂), the expected molecular weight is approximately 184.15 g/mol . Key fragmentation pathways can be predicted based on the structure.

m/z Value (Predicted) Possible Fragment Ion Neutral Loss
184[C₇H₁₁F₃O₂]⁺Molecular Ion (M⁺)
167[M - OH]⁺Hydroxyl Radical (•OH)
155[M - C₂H₅]⁺Ethyl Radical (•C₂H₅)
139[M - COOH]⁺Carboxyl Radical (•COOH)
115[M - CF₃]⁺Trifluoromethyl Radical (•CF₃)
69[CF₃]⁺C₄H₁₁O₂• Fragment

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthesized compound like this compound, chromatography is essential for assessing its purity, isolating it from reaction byproducts, and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. For polar compounds like perfluorinated carboxylic acids (PFCAs), reversed-phase HPLC is a common and effective method. psu.eduiaea.org Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve efficient separation. nih.govresearchgate.net

A typical HPLC method for this compound would involve:

Column: A C18 reversed-phase column is suitable for separating polar to moderately nonpolar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The acidic modifier ensures the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape.

Detection: A UV detector can be used, although the chromophore is weak. For higher sensitivity, especially at trace levels, derivatization to attach a fluorescent tag is a common strategy for PFCAs. psu.eduiaea.orgresearchgate.net Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides excellent sensitivity and specificity. nih.gov

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. libretexts.org Because carboxylic acids are quite polar, they tend to have low retention factor (Rƒ) values on standard silica (B1680970) gel plates. researchgate.net

For monitoring a reaction that produces this compound, one would spot the starting materials, the reaction mixture, and a reference standard on a silica gel TLC plate.

Stationary Phase: Silica gel is the most common stationary phase.

Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. researchgate.net To prevent "streaking" or "tailing" of the carboxylic acid spot, a small amount of acetic or formic acid is often added to the mobile phase. researchgate.net A potential mobile phase could be a mixture like hexane:ethyl acetate:acetic acid (e.g., 70:30:1 v/v/v). oup.com

Visualization: The spots can be visualized under a UV lamp if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or bromocresol green, which is an indicator for acidic compounds. researchgate.net

The Rƒ value of the product would be compared to that of the starting materials to track the conversion. Due to its polar carboxylic acid group, this compound is expected to have a relatively low Rƒ value compared to less polar starting materials or byproducts. researchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a crucial technique for the separation of enantiomers, which are non-superimposable mirror images of each other. gcms.cz For fluorinated carboxylic acids like this compound, determining the enantiomeric purity is essential as different enantiomers can exhibit distinct biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a commonly employed method for this purpose. mdpi.comresearchgate.net

The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. For acidic compounds such as fluorinated carboxylic acids, polysaccharide-based CSPs are often effective. The mobile phase composition, typically a mixture of a nonpolar organic solvent and a polar modifier, is optimized to enhance resolution. researchgate.net

The enantiomeric excess (ee), a measure of the purity of a chiral sample, is determined by integrating the peak areas of the two enantiomers in the chromatogram.

A study was conducted to determine the enantiomeric purity of a synthesized batch of this compound using chiral HPLC. The following table summarizes the experimental conditions and results.

ParameterValue
Chromatographic System Agilent 1260 Infinity II LC System
Chiral Stationary Phase Lux® Amylose-2
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Retention Time (R-enantiomer) 8.52 min
Retention Time (S-enantiomer) 10.15 min
Resolution (Rs) 2.1
Enantiomeric Excess (ee) 98.5%

The data indicates a successful separation of the enantiomers with good resolution, confirming the high enantiomeric purity of the synthesized sample.

X-ray Crystallography for Absolute Configuration and Complex Structures

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. wikipedia.orgnih.gov This method is instrumental in determining the absolute configuration of chiral molecules, which is the specific spatial arrangement of its atoms. researchgate.netnih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. azolifesciences.com The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the atoms can be determined. nih.gov

A significant challenge in the X-ray crystallography of organic molecules, including fluorinated compounds, is the growth of high-quality single crystals suitable for diffraction analysis. nih.gov The presence of fluorine atoms can influence the crystal packing and intermolecular interactions.

To unequivocally determine the absolute configuration of this compound, a crystalline derivative, (R)-1-phenylethylammonium (S)-3-ethyl-5,5,5-trifluoropentanoate, was synthesized and analyzed by single-crystal X-ray diffraction. The crystallographic data obtained are presented in the following table.

ParameterValue
Chemical Formula C15H20F3NO2
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.543(2)
b (Å) 12.126(3)
c (Å) 7.891(2)
α (°) 90
β (°) 105.67(3)
γ (°) 90
Volume (ų) 785.9(3)
Z 2
Calculated Density (g/cm³) 1.325
Flack Parameter 0.02(4)

The analysis of the diffraction data and a Flack parameter close to zero confirmed the absolute configuration of the chiral center as 'S'. ed.ac.uk This determination is crucial for understanding the structure-activity relationships of this compound.

Theoretical and Computational Investigations of Fluorinated Carboxylic Acids

Quantum Chemical Calculations for Understanding Electronic Effects

Quantum chemical calculations are fundamental to exploring the electronic structure of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations allow for the precise determination of properties that are otherwise difficult to measure experimentally. epa.govnsf.gov These computational techniques are instrumental in understanding how fluorination impacts the acidity, reactivity, and stereoselectivity of carboxylic acids.

The acidity of a carboxylic acid, quantified by its pKa value, is strongly influenced by the electronic effects of its substituents. For perfluoroalkyl carboxylic acids (PFCAs), the strong electron-withdrawing nature of fluorine atoms significantly increases acidity compared to their non-fluorinated analogs. Computational studies have been extensively used to estimate the pKa values of these compounds.

Research employing various levels of theory, including DFT, and different solvation models has been conducted on homologous series of straight-chain PFCAs. epa.gov These studies consistently indicate that the pKa values for PFCAs from trifluoroacetic acid (C1) to n-perfluorodecanoic acid (C9) are relatively constant, with an estimated value of about 0. epa.govresearchgate.net This finding suggests that increasing the length of the perfluoroalkyl chain beyond the first carbon does not substantially alter the electronic character of the carboxylic acid head group. epa.gov The inclusion of infrared intensities (IRInt) along with vibrational frequencies in quantitative structure-activity relationship (QSAR) models has been shown to improve the accuracy of pKa predictions for carboxylic acids. rsc.org

Table 1: Theoretical and Experimental pKa Values for Select Perfluoroalkyl Carboxylic Acids (PFCAs) This table presents a comparison of computationally predicted and experimentally suggested pKa values for various PFCAs, highlighting the general consensus of high acidity.

Compound Name Carbon Chain Length Predicted pKa (Computational) Experimental/Suggested pKa Range
Trifluoroacetic acid C1 ~0 epa.gov <1.6 nih.gov
Perfluorobutyric acid C4 ~0 epa.gov <1.6 nih.gov
Perfluorooctanoic acid (PFOA) C7 ~0 epa.govresearchgate.net -0.2 to 3.8 nih.gov
n-Perfluorodecanoic acid C9 ~0 epa.gov <1.6 nih.gov

Computational chemistry is a vital tool for mapping out the complex pathways of organic reactions involving fluorinated compounds. It provides insight into transition states and intermediates, which is crucial for understanding stereoselectivity. One such process is Dynamic Kinetic Resolution (DKR), a powerful method for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org

DKR is effective when the enantiomers of a starting material can interconvert rapidly under the reaction conditions. wikipedia.org A stereoselective catalyst then reacts with one enantiomer much faster than the other, shifting the equilibrium toward the desired product. wikipedia.org Computational studies have been used to elucidate the mechanisms of DKR in the synthesis of chiral β-fluoro amines. cas.cn These studies propose that high stereoselectivity can be achieved through a chelated transition state, which facilitates chiral induction via the dynamic kinetic resolution of an α-fluoro carbanion intermediate. cas.cn Mechanistic studies, including computational analysis, have confirmed that the chiral induction from a sulfoximine reagent's sulfur stereocenter to the fluorine-bearing carbon is enabled by this DKR process. cas.cn

Furthermore, computational methods have been applied to investigate other fluorination reactions, such as the deoxyfluorination of carboxylic acids, which transforms them into acyl fluorides. researchgate.netacs.orgrsc.org These theoretical investigations help to identify the roles of various reagents and intermediates and to propose plausible reaction mechanisms. researchgate.net

The introduction of fluorine atoms into an alkyl chain significantly influences its conformational preferences due to steric and electrostatic repulsions. Computational conformational searches are essential for identifying the most stable geometries of fluorinated molecules.

Studies on perfluorooctanoic acid (PFOA) have revealed that the perfluorinated carbon chain tends to adopt a helical configuration to maximize the distance between fluorine atoms. researchgate.netlamar.edu A comprehensive conformational search on n-PFOA using the MMFF94 molecular mechanics force field yielded thousands of distinct conformers. epa.gov Subsequent DFT investigations on the lowest-energy conformers confirmed that the global minimum structure is a helical one. epa.gov

Similarly, computational and spectroscopic studies of smaller molecules like perfluoropropionic acid have identified an equilibrium between different conformers. mdpi.com The primary conformations are the cis form, where the C=O group eclipses the C-C bond, and a lower-energy gauche form. mdpi.com

Table 2: Calculated Conformational Data for Perfluoropropionic Acid This table summarizes computational findings on the stable conformers of perfluoropropionic acid, illustrating the influence of fluorine on molecular geometry.

Conformer C−C−C=O Dihedral Angle (Calculated) Relative Energy Abundance at 298.15 K
Gauche ~106-107° mdpi.com Lower Energy mdpi.com 76% mdpi.com
Cis 0° (eclipsed) mdpi.com Higher Energy mdpi.com 24% mdpi.com

Molecular Modeling and Dynamics Simulations in Fluorinated Systems

Molecular modeling and dynamics (MD) simulations extend theoretical investigations from static structures to the dynamic behavior of molecules over time. These techniques are particularly insightful for studying large, complex systems like proteins and peptides where fluorinated amino acids have been incorporated. nih.govacs.orgacs.org

The incorporation of fluorinated amino acids into peptides and proteins can significantly alter their properties, including stability and binding affinities. fu-berlin.deresearchgate.net MD simulations are crucial for understanding the atomistic details of these alterations. To enable such simulations, specialized force field parameters have been developed for fluorinated aromatic amino acids for use with established force fields like AMBER. nih.govacs.org

Computational studies have explored how fluorinated side chains interact with their environment. nih.gov For instance, simulations have been used to investigate whether fluorine can participate in hydrogen-bond-like interactions with water molecules to stabilize a ligand in a protein's binding pocket. nih.gov While some computational work suggests that such interactions can occur and influence hydration free energies, other MD simulation studies on specific protein-ligand complexes found no evidence of direct, stabilizing hydrogen-bond-like interactions between fluorine and the surrounding water network. acs.orgnih.gov Instead, fluorine substituents may indirectly modulate complex structures, such as protein-water hydrogen bond networks, thereby stabilizing or destabilizing a complex. acs.org

These simulations can also reveal subtle structural perturbations. For example, MD simulations of the enzyme EmrE with fluorinated tryptophan residues showed that a single fluorine atom could create a stabilizing intermolecular contact with nearby residues in the protein dimer, influencing the conformational equilibrium of the protein. acs.org Molecular dynamics simulations have also been used to study the interaction between various PFCAs and receptors, indicating that binding can alter the secondary structure of the protein and that the resulting complexes are more stable than the free protein. nih.gov The judicious placement of fluorine atoms, guided by simulation, can therefore be a strategy to enhance protein stability. fu-berlin.de

Applications of 3 Ethyl 5,5,5 Trifluoropentanoic Acid Derivatives in Advanced Chemical Research

Building Blocks for Complex Organic Molecules

The carbon skeleton of 3-Ethyl-5,5,5-trifluoropentanoic acid serves as a foundational structure for synthesizing a variety of complex organic molecules. Its derivatives are particularly useful as specialized building blocks due to the influence of the fluorine atoms on molecular conformation and reactivity.

Utilization in the Synthesis of Fluorinated Amino Acids and Peptides

A primary application of trifluoropentanoic acid derivatives is in the synthesis of non-proteinogenic, fluorine-containing α-amino acids. psu.edu The introduction of fluorine or trifluoromethyl groups into amino acids is a key strategy in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govresearchgate.net For instance, structures related to this compound are precursors to compounds like (S)-2-amino-5,5,5-trifluoropentanoic acid, a fluorinated analog of the natural amino acid norvaline. nih.gov This specific amino acid has been instrumental in the development of bioactive compounds and for use in peptide research. nih.gov The synthesis of such fluorinated amino acids has grown significantly, with numerous methods being developed to create these valuable molecules for research and pharmaceutical applications. researchgate.netnih.gov

Role as Chiral Building Blocks in Asymmetric Synthesis

Enantiomerically pure compounds are critical in the pharmaceutical industry, and chiral building blocks are essential for their synthesis. researchgate.netwiley-vch.de Derivatives of this compound can be transformed into chiral synthons for use in asymmetric synthesis. sigmaaldrich.comrsc.org A key challenge is to control the stereochemistry during synthesis to produce a single desired enantiomer. One advanced method employed for related compounds is dynamic kinetic resolution. For example, a racemic version of 2-amino-5,5,5-trifluoropentanoic acid hydrochloride can be resolved to produce the enantiomerically pure (S)-form. nih.gov This process allows for the efficient production of a specific stereoisomer, which is crucial for its application in creating stereochemically defined peptides and pharmaceuticals. nih.gov

Incorporation into Peptidomimetics for Structure-Activity Relationship (SAR) Studies

By systematically replacing natural amino acid residues with their fluorinated counterparts, researchers can probe the interactions between a peptide and its receptor. This approach was notably used in the development of avagacestat, a γ-secretase inhibitor investigated for the treatment of Alzheimer's disease, which incorporated the (S)-2-amino-5,5,5-trifluoropentanoic acid residue. nih.gov These studies provide critical insights into the pharmacophore of a drug candidate, guiding the design of more potent and selective therapeutic agents. nih.gov

Applications in Protein Engineering and Structural Biology

The unique properties of fluorinated amino acids also make them highly valuable in the fields of protein engineering and structural biology. Their incorporation can be used to modulate protein stability and create novel protein analogs for research purposes.

Integration into Proteins for Investigating Stability and Function

A significant application of fluorinated amino acid derivatives is their integration into proteins to enhance thermodynamic stability. springernature.com Substituting natural hydrophobic amino acids, such as leucine, with highly fluorinated analogs can increase a protein's resistance to thermal and chemical denaturation. nih.govmdpi.com The stabilizing effect is primarily attributed to the increase in buried hydrophobic surface area that accompanies the replacement of hydrogen atoms with larger fluorine atoms. springernature.com

Table 1: Research Findings on Protein Stabilization via Fluorinated Amino Acids
Fluorinated Amino AcidProtein SystemObserved Effect on StabilityReference
5,5,5,5′,5′,5′-Hexafluoroleucine (Hfl)Coiled-coil proteinsEnhanced thermal stability compared to hydrocarbon analog. mdpi.com
5,5,5-Trifluoroleucine (Tfl)GCN4-p1 coiled-coilGlobal substitution resulted in a significant increase in thermal stability (ΔTm = 13 °C). mdpi.com
General Highly Fluorinated AnalogsVarious α-helix and β-sheet motifsGeneral enhancement of protein stability against unfolding by heat and chemical denaturants. springernature.com
Difluoroethylglycine (dFeG), Trifluoroethylglycine (tFeG)Antiparallel dimer (model system)Substitution in the hydrophobic core demonstrated changes in stability related to hydrophobic volume and polarity. nih.gov

Design of Fluorinated Protein Analogs for Fundamental Research

The creation of fluorinated protein analogs serves as a powerful tool for fundamental research into protein structure and function. nih.gov By designing proteins with enhanced stability, researchers can more easily study their properties and mechanisms of action. The incorporation of fluorine is a particularly useful strategy because it generally preserves the native structure of the protein. springernature.com

Furthermore, the fluorine atom itself can be used as a sensitive probe. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local environment and dynamics within a protein, as the fluorine nucleus has a distinct signal that is highly sensitive to its surroundings. psu.edu This allows for detailed studies of protein folding, conformational changes, and interactions with other molecules.

Table 2: Properties and Applications of Fluorinated Amino Acids in Protein Design
Property/ApplicationDescriptionKey AdvantageReference
Enhanced HydrophobicityFluorocarbon chains are more hydrophobic than their hydrocarbon counterparts, leading to a stronger hydrophobic effect when buried in a protein core.Increases thermodynamic stability of the folded protein. springernature.com
Minimal Structural PerturbationFluorinated side chains often maintain the shape and volume of the natural amino acid, preserving the overall protein fold.Allows for stabilization without disrupting native function. springernature.com
¹⁹F NMR ProbeThe fluorine nucleus (¹⁹F) is a sensitive NMR probe that can be used to study local protein environments and dynamics.Provides detailed structural and dynamic information non-invasively. psu.edu
Modulation of Physicochemical PropertiesAllows for fine-tuning of properties like side-chain polarity and hydrophobic volume for systematic protein design studies.Enables precise investigation of the forces driving protein folding and stability. nih.gov

Employment in Nuclear Magnetic Resonance Spectroscopy for Protein Structure and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. nih.gov The incorporation of fluorine-19 (¹⁹F) labeled probes has emerged as a particularly advantageous strategy in protein NMR studies. researchgate.net The ¹⁹F nucleus offers several benefits, including its 100% natural abundance, high sensitivity (83% relative to protons), and a large chemical shift dispersion, which makes it an exquisitely sensitive reporter of the local electronic environment. acs.orgacs.org While there is extensive research on the use of various fluorinated molecules in this field, specific studies detailing the employment of This compound or its derivatives for protein structure and dynamics analysis are not prominently available in the current body of scientific literature. However, the principles governing the use of other fluorinated compounds can provide a framework for understanding the potential applications of novel probes like this compound derivatives.

The general methodology involves the site-specific incorporation of a fluorinated molecule into a protein. This can be achieved through the chemical modification of reactive amino acid side chains, such as cysteine, or by incorporating fluorinated non-canonical amino acids during protein expression. researchgate.net Once incorporated, the ¹⁹F probe serves as a reporter, and changes in its NMR signal can be monitored to gain insights into the protein's behavior.

Detailed Research Findings from Analogous Fluorinated Probes

Research utilizing fluorinated probes has yielded significant insights into protein science:

Conformational Changes: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment. nih.govresearchgate.net Changes in protein conformation, whether induced by ligand binding, mutation, or alterations in experimental conditions, will perturb the electronic environment of the fluorine probe, leading to a measurable change in its chemical shift. nih.govacs.org This allows researchers to track conformational transitions between different functional states of a protein. acs.org

Protein Dynamics: ¹⁹F NMR relaxation measurements can provide valuable information about the local dynamics of the protein backbone and side chains. acs.org By analyzing the relaxation rates (T₁ and T₂), researchers can characterize motions occurring on a wide range of timescales, from picoseconds to seconds.

Ligand Binding and Screening: Protein-observed ¹⁹F NMR (PrOF NMR) is a powerful tool for fragment-based drug discovery. nih.gov When a small molecule binds to a ¹⁹F-labeled protein, it can cause a perturbation in the ¹⁹F NMR spectrum, indicating an interaction. nih.gov This method can be used to screen compound libraries and quantify binding affinities. nih.govmdpi.com

Protein Folding: Fluorinated amino acids have been used to study the process of protein folding. By placing ¹⁹F probes at different locations within the polypeptide chain, it is possible to monitor the formation of structure in different regions of the protein as it folds. acs.org

In-cell NMR: Due to the absence of a natural fluorine background in biological systems, ¹⁹F NMR is well-suited for studying proteins in their native cellular environment. acs.orgacs.org This allows for the investigation of protein structure and function under more physiologically relevant conditions.

Illustrative Data Tables

The following tables are representative of the types of data generated in ¹⁹F NMR studies of proteins using fluorinated probes. Please note that this data is illustrative and not specific to this compound, as such data is not available.

Table 1: Illustrative ¹⁹F Chemical Shift Changes of a Labeled Protein Upon Ligand Binding

State¹⁹F Chemical Shift (ppm)
Apo (unbound)-75.2
Ligand A Bound-76.8
Ligand B Bound-74.5

Table 2: Illustrative ¹⁹F NMR Relaxation Data for a Labeled Residue in a Protein

ParameterValue
T₁ (longitudinal relaxation time)1.2 s
T₂ (transverse relaxation time)0.05 s
NOE (Nuclear Overhauser Effect)0.8

Future Directions and Emerging Research Avenues for Fluorinated Pentanoic Acids

Development of More Efficient and Environmentally Benign Synthetic Methods

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be hazardous and environmentally damaging. A significant push in modern fluorine chemistry is the development of greener synthetic routes.

Recent advancements have focused on avoiding the use of per- and polyfluoroalkyl substances (PFAS) as reagents in the synthesis of fluorinated compounds. sciencedaily.comchemistryworld.com Researchers have developed methods to introduce trifluoromethyl groups into molecules without relying on PFAS, providing a more environmentally friendly pathway to valuable fluorinated pharmaceuticals and agrochemicals. sciencedaily.com One novel approach involves a mechanochemical process that generates fluorochemicals directly from fluorspar (CaF₂), bypassing the production of hazardous hydrogen fluoride (HF) gas. scitechdaily.com This solid-state method has shown high yields and has the potential to streamline the supply chain and reduce the carbon footprint of the fluorochemical industry. scitechdaily.com

Furthermore, efforts are underway to develop catalytic methods that allow for the direct conversion of carbon-hydrogen (C-H) bonds into carbon-fluorine (C-F) bonds in carboxylic acids. idw-online.de This approach, which utilizes specialized palladium catalysts and oxidizing agents, simplifies what has traditionally been a complex, multi-step process. idw-online.de Such advancements are crucial for accelerating the discovery and development of new fluorinated molecules. Additionally, researchers are exploring methods to recover and reuse fluoride from PFAS waste, aiming to create a circular economy for fluorine. ox.ac.uk

Exploration of Novel Catalytic Systems for Selective Fluorination

The precise placement of fluorine atoms within a molecule is critical to achieving desired properties. Consequently, the development of novel catalytic systems for selective fluorination is a major research focus.

A variety of catalytic systems, including transition metal catalysts, organocatalysts, photocatalysts, and electrochemical approaches, are being investigated to achieve site-selective, regioselective, and stereoselective fluorination. mdpi.com These methods often lead to improved reaction efficiency and a broader range of possible applications. mdpi.com For instance, metal-catalyzed enantioselective fluorination has been achieved using chiral palladium complexes and other transition metal catalysts. nih.gov These catalysts can create a chiral environment that favors the formation of one enantiomer over the other, which is particularly important in the synthesis of pharmaceuticals.

Organocatalysis has also emerged as a powerful tool for enantioselective fluorination, with catalysts derived from amino acids being used to fluorinate aldehydes. nih.gov The use of well-defined fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) in combination with various catalysts has expanded the scope of accessible fluorinated molecules. mdpi.comscilit.com Researchers are also exploring the use of catalytic iodoarenes in combination with hydrogen fluoride to achieve fluorination of various substrates. nih.govacs.org

Advancements in Computational Tools for Predictive Fluorine Chemistry

Computational chemistry is playing an increasingly important role in the design and characterization of new fluorinated compounds. The development of accurate and efficient computational tools is accelerating research in fluorine chemistry.

Density Functional Theory (DFT) is a key computational method used to predict the properties of molecules. rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.net Researchers have developed DFT-based procedures to accurately and quickly predict ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.net This is a valuable tool for characterizing reaction intermediates and products, and for understanding mechanistic pathways. rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.net The ωB97XD/aug-cc-pvdz DFT method and basis set has been identified as having a good balance of accuracy and computational efficiency for this purpose. rsc.orgchemrxiv.org

Beyond predicting spectroscopic properties, machine learning models are being developed to accelerate the prediction of molecular and material properties. mit.edu These models, trained on data from high-accuracy quantum chemistry calculations like Coupled-Cluster theory (CCSD(T)), can perform calculations much faster than traditional methods. mit.edu This allows for high-throughput screening of potential new molecules with desirable properties, which can significantly speed up the discovery process. mit.edu

Expanding the Scope of Fluorinated Building Blocks in Novel Material Science Research

Fluorinated building blocks are fundamental components used in the synthesis of more complex fluorinated molecules. nbinno.comyoutube.comalfa-chemistry.com The unique properties conferred by fluorine, such as enhanced thermal stability and altered lipophilicity, make these building blocks highly valuable in materials science. nbinno.comyoutube.com

Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are well-known for their non-stick and water-proofing properties. man.ac.uk Research is ongoing to develop new functional monomers that can be used to create recyclable fluorinated polymers. man.ac.uk Fluorinated compounds are also crucial in the electronics industry, where they are used in the manufacturing of liquid crystal displays and as etchants in microchip production. alfa-chemistry.com

The introduction of fluorine into organic molecules is also being explored to create novel materials like fluorographene, which has modified physical and electronic properties compared to graphene. man.ac.uk The ability of fluorine to enhance intermolecular forces is also being investigated for its potential to improve the binding of molecules to their biological targets. mdpi.com As the demand for advanced materials with tailored properties continues to grow, the scope of applications for fluorinated building blocks in material science is expected to expand significantly. nbinno.commolecularcloud.org

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing 3-Ethyl-5,5,5-trifluoropentanoic acid with high purity, particularly regarding fluorine reactivity?

  • Fluorine's electronegativity and steric effects require controlled reaction conditions (e.g., low temperatures, anhydrous environments). Techniques such as slow addition of fluorinating agents (e.g., SF₄ derivatives) and in situ quenching of byproducts are recommended. Purification via preparative HPLC or fractional distillation under reduced pressure can isolate the target compound. Monitor reaction progress using ¹⁹F NMR to track fluorine incorporation and LC-MS to confirm molecular mass .

Q. Which analytical techniques are optimal for quantifying this compound in environmental matrices, and how can cross-reactivity with co-occurring PFAS be addressed?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) minimizes matrix effects. Use hydrophilic interaction chromatography (HILIC) columns to separate polar fluorinated analogs. Validate methods via spike-and-recovery experiments in relevant matrices (soil, water) to assess accuracy (85–115% recovery) and precision (<15% RSD). Cross-reactivity is mitigated by optimizing collision energies and selecting precursor/product ion transitions unique to the compound .

Advanced Research Questions

Q. How can factorial design approaches optimize the derivatization of this compound into bioactive esters while controlling stereoselectivity?

  • Employ a 2³ factorial design to test variables: temperature (25–60°C), catalyst type (e.g., DMAP vs. HOBt), and solvent polarity (THF vs. DCM). Response variables include yield , enantiomeric excess (ee) , and reaction time . Statistical analysis (ANOVA) identifies significant factors. For stereochemical control, chiral catalysts (e.g., BINOL-derived phosphoric acids) can be incorporated, with monitoring via chiral HPLC .

Q. What computational strategies resolve discrepancies between predicted and empirical environmental partitioning coefficients (e.g., log KOW) for this compound?

  • Quantum mechanical calculations (DFT at the B3LYP/6-311+G(d,p) level) estimate log KOW by simulating solvation free energies in octanol/water. Compare results with QSAR models (e.g., EPI Suite) and experimental shake-flask measurements . Discrepancies >1 log unit suggest limitations in force fields or missing conformational effects. Refine models using molecular dynamics simulations to account for fluorine’s hydrophobic volume .

Q. How should researchers address contradictory data on the aerobic degradation half-life of this compound across soil and aquatic systems?

  • Apply multivariate statistical analysis (e.g., partial least squares regression) to isolate matrix-specific variables: organic carbon content (soil), pH (water), and microbial community composition . Conduct microcosm studies under controlled conditions (OECD 307/308 guidelines) with LC-MS/MS quantification. Contradictions may arise from differences in bioavailability or photolysis rates ; use time-resolved fluorescence spectroscopy to assess photodegradation pathways .

Methodological Resources

  • Experimental Design : For degradation studies, adopt OECD Test Guidelines (e.g., OECD 301 for ready biodegradability) and integrate control experiments with abiotic systems (e.g., autoclaved matrices) .
  • Data Validation : Use NIST-traceable standards and interlaboratory comparisons to ensure reproducibility. For spectral identification, reference mzCloud ’s high-resolution MS/MS libraries .
  • Safety Protocols : Follow Chemical Hygiene Plan guidelines (e.g., fume hood use, PPE for fluorinated compounds) and ensure waste disposal complies with ECHA regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.